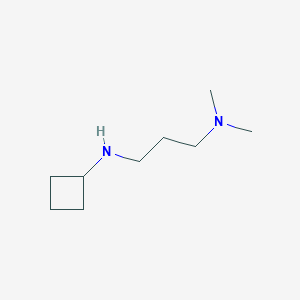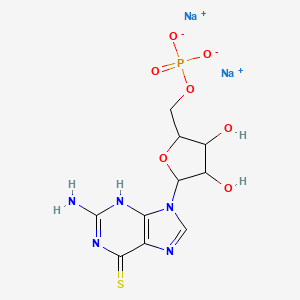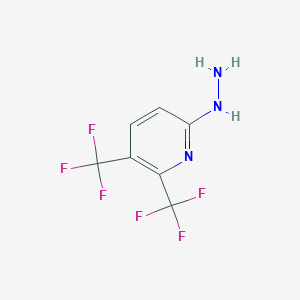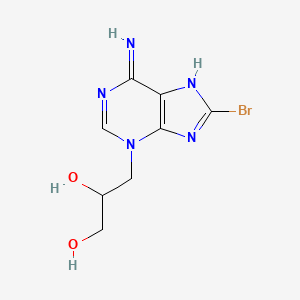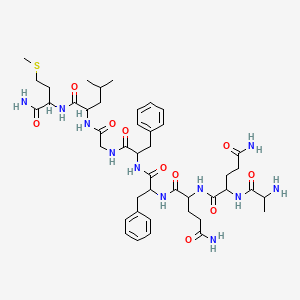
(D-Ala4)-Substance P (4-11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-Ala4)-Substance P (4-11) is a peptide fragment derived from the neuropeptide Substance P. Substance P is an important neurotransmitter and neuromodulator involved in various physiological processes, including pain perception, inflammation, and mood regulation. The (D-Ala4)-Substance P (4-11) fragment is of particular interest in scientific research due to its potential therapeutic applications and its role in modulating biological responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (D-Ala4)-Substance P (4-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the desired product. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of (D-Ala4)-Substance P (4-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control and verification of the peptide sequence.
Analyse Des Réactions Chimiques
Types of Reactions
(D-Ala4)-Substance P (4-11) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
(D-Ala4)-Substance P (4-11) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological responses, including pain perception and inflammation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as chronic pain, depression, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying peptide-receptor interactions.
Mécanisme D'action
The mechanism of action of (D-Ala4)-Substance P (4-11) involves its interaction with neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. Upon binding to the NK1 receptor, the peptide fragment activates intracellular signaling pathways, leading to various physiological responses. These pathways include the activation of G-proteins, phospholipase C, and the release of intracellular calcium ions. The modulation of these pathways results in the regulation of pain perception, inflammation, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Substance P: The full-length neuropeptide from which (D-Ala4)-Substance P (4-11) is derived.
Neurokinin A and B: Other members of the tachykinin family that interact with neurokinin receptors.
[Sar9, Met(O2)11]-Substance P: A modified form of Substance P with substitutions at specific positions.
Uniqueness
(D-Ala4)-Substance P (4-11) is unique due to the presence of the D-alanine residue at position 4, which enhances its stability and resistance to enzymatic degradation. This modification allows for prolonged biological activity and makes it a valuable tool for studying the physiological effects of Substance P and its fragments.
Propriétés
Formule moléculaire |
C44H65N11O10S |
|---|---|
Poids moléculaire |
940.1 g/mol |
Nom IUPAC |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(2-aminopropanoylamino)pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63) |
Clé InChI |
UBTXIXKYOWTVEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



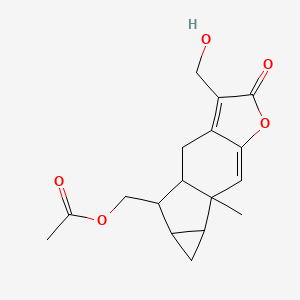

![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
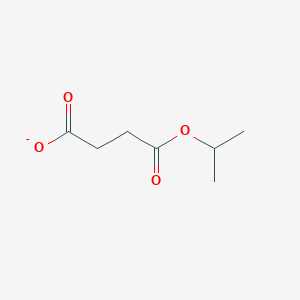
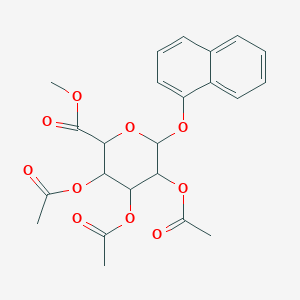
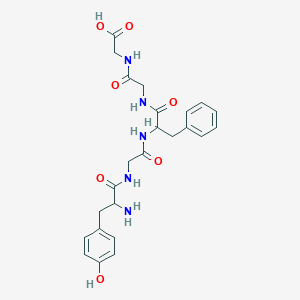
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
